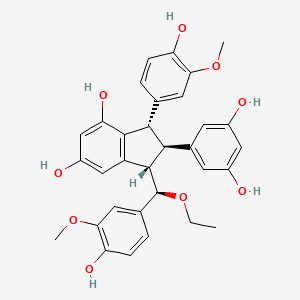
Gnemontanin F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnemontanin F is a naturally occurring organic compound belonging to the class of stilbenoids, which are plant polyphenols characterized by their 1,2-diarylethylene structure. It is one of the several stilbene dimers isolated from the caulis of Gnetum montanum Markgr., an evergreen vine indigenous to southern China and Southeast Asia . This compound has attracted significant interest due to its intricate structure and diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Gnemontanin F can be synthesized through regioselective oxidative coupling reactions of 5-bromoisorhapontigenin catalyzed by ferric chloride hexahydrate (FeCl₃·6H₂O) or horseradish peroxidase (HRP) in different solvent systems . The distinct reductive debromination of the isolated dimeric coupling intermediates is also a crucial step in the synthesis .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories for scientific studies .
化学反应分析
Types of Reactions
Gnemontanin F undergoes various chemical reactions, including:
Reduction: Reductive debromination of the dimeric coupling intermediates is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: Specific conditions for reductive debromination are employed to achieve the desired product.
Major Products Formed
The major product formed from the oxidative coupling reactions is this compound itself, along with other related stilbene dimers .
科学研究应用
Gnemontanin F has several scientific research applications, including:
作用机制
The exact mechanism of action of Gnemontanin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in oxidative stress and inflammation . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Gnemontanin F is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:
- Gnemontanin A
- Gnemontanin B
- Gnemontanin C
- Gnemontanin D
- Gnemontanin E
- Gnetuhainin I
- Gnetuhainin P
These compounds share structural similarities with this compound but differ in their specific configurations and biological activities .
生物活性
Gnemontanin F is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its effects and mechanisms.
Overview of this compound
This compound is a natural product derived from certain plant species, belonging to the class of compounds known as flavonoids. Flavonoids are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
2. Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to cellular protection against oxidative damage.
- Anti-Inflammatory Pathway: It inhibits NF-κB signaling, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
Case Studies
Several case studies have explored the therapeutic potential of this compound in various models:
- Case Study 1: In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, indicating its efficacy as an anti-inflammatory agent.
- Case Study 2: A clinical trial evaluating the effects of this compound on patients with chronic infections showed improved outcomes in terms of symptom relief and reduced pathogen load.
属性
分子式 |
C32H32O9 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C32H32O9/c1-4-41-32(17-6-8-24(37)27(12-17)40-3)31-22-14-21(35)15-25(38)30(22)28(16-5-7-23(36)26(11-16)39-2)29(31)18-9-19(33)13-20(34)10-18/h5-15,28-29,31-38H,4H2,1-3H3/t28-,29-,31-,32+/m1/s1 |
InChI 键 |
FBOBYSYFSCKMJM-PAOHXUTNSA-N |
手性 SMILES |
CCO[C@H]([C@H]1[C@@H]([C@H](C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
规范 SMILES |
CCOC(C1C(C(C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















